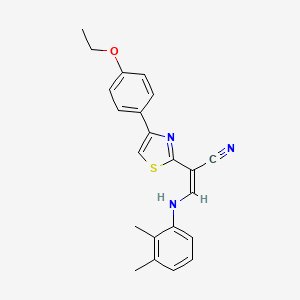

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

This compound is a Z-configured acrylonitrile derivative featuring a thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 2-position with an amino-linked 2,3-dimethylphenyl moiety. Such structural attributes are common in bioactive molecules targeting enzymatic pathways, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-4-26-19-10-8-17(9-11-19)21-14-27-22(25-21)18(12-23)13-24-20-7-5-6-15(2)16(20)3/h5-11,13-14,24H,4H2,1-3H3/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBDDWXTDWYPAU-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves multi-step chemical reactions, typically starting from readily available precursors. The thiazole moiety is synthesized through condensation reactions involving thioamide derivatives and α,β-unsaturated nitriles. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, compounds similar to (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds often range from 1.61 µg/mL to 1.98 µg/mL, indicating potent antitumor activity comparable to standard chemotherapeutics like doxorubicin .

Antiviral Activity

Thiazole derivatives have also shown promise in antiviral applications. A structure-activity relationship analysis indicated that modifications on the thiazole ring can enhance antiviral efficacy against pathogens like Plasmodium falciparum. This suggests that (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile may exhibit similar properties depending on its structural features .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes by related thiazole compounds suggests a potential therapeutic application for (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile in managing these conditions .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can be understood through SAR analysis:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxicity |

| Dimethyl Substitution | Increases potency against cancer cells |

| Ethoxy Group | Enhances solubility and bioavailability |

| Amino Group | Critical for enzyme inhibition |

This table summarizes the key structural features that influence the biological activity of the compound.

Case Studies

- Antitumor Efficacy : A study evaluated a series of thiazole derivatives including (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile against various cancer cell lines such as HT29 and Jurkat cells. The results indicated that modifications on the phenyl and thiazole rings significantly enhanced cytotoxicity, with some derivatives showing IC50 values lower than doxorubicin .

- Enzyme Inhibition : Another research focused on the inhibitory effects of thiazole derivatives on acetylcholinesterase and α-glucosidase. The findings suggested that specific substitutions on the thiazole ring could lead to improved inhibitory activity, making these compounds promising candidates for treating Alzheimer's disease and Type 2 diabetes .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiazole moieties. The incorporation of thiazole in the structure of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile may enhance its efficacy against cancer cells.

Case Studies:

- Thiazole Derivatives : Research indicates that thiazole derivatives exhibit promising activity against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). For instance, a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

| Compound Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |

| Thiazole Derivative | HepG2 | 6.14 |

Anticonvulsant Properties

The thiazole ring is known for its anticonvulsant activity. Compounds with similar structures have been synthesized and tested for their ability to prevent seizures.

Research Findings:

- A study showed that thiazole-integrated compounds exhibited significant anticonvulsant effects in various models, with some derivatives providing up to 100% protection in seizure models . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly influenced their anticonvulsant efficacy.

Inhibition of Enzymatic Activity

Thiazole-based compounds have also been investigated for their ability to inhibit specific enzymes, such as carbonic anhydrase and other targets related to disease pathology.

Enzyme Inhibition Studies:

- A series of thiazole derivatives were evaluated for their carbonic anhydrase inhibitory activities, with some showing potent inhibition. The presence of specific functional groups was critical for enhancing inhibitory activity .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented, with implications for treating infections caused by resistant strains.

Microbial Studies:

- Thiazole compounds have shown activity against various bacterial strains, contributing to the development of new antimicrobial agents . The structural modifications in (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile could enhance its spectrum of activity against resistant pathogens.

Neuroprotective Effects

Emerging research suggests that thiazole-containing compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Neuroprotection Research:

- Certain thiazole derivatives have been reported to exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . These findings suggest that (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile could be explored further for neuroprotective applications.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related acrylonitrile-thiazole derivatives:

Key Observations :

- Electron Effects : The target compound’s 4-ethoxyphenyl group contrasts with the nitro group in , which may alter electronic interactions in biological targets.

- Conformational Flexibility : Compounds in exhibit perpendicular fluorophenyl orientations, whereas the target compound’s ethoxyphenyl group likely adopts a planar conformation due to resonance with the thiazole ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and what factors influence the Z/E isomer ratio?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-amino-4-(4-ethoxyphenyl)thiazole and a substituted acrylonitrile precursor under acidic conditions. For example, describes a similar thiazole synthesis using veratraldehyde and acetic acid as a catalyst, which promotes Schiff base formation. To control the Z/E isomer ratio, reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and acid catalysts (e.g., acetic acid) are critical. Polar solvents and lower temperatures favor the Z-configuration due to steric and electronic stabilization .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to confirm the structural configuration and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify key functional groups (e.g., acrylonitrile’s nitrile peak at ~2200 cm in IR) and confirm regiochemistry. For example, the Z-isomer’s vinyl proton coupling constants () are typically lower (<12 Hz) compared to the E-isomer.

- X-ray Crystallography : Single-crystal X-ray diffraction (as demonstrated in and ) provides unambiguous confirmation of the Z-configuration and spatial arrangement of substituents. Crystallization solvents (e.g., ethanol or DCM) must be optimized to obtain high-quality crystals .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data between in vitro and in vivo studies involving this acrylonitrile derivative?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group or thiazole ring oxidation) in plasma or liver microsomes.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-protected ethoxy) to enhance stability, as seen in with PROTAC analogs.

- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor to guide structural modifications .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the rational design of analogs with improved target binding affinity?

- Methodological Answer :

- Molecular Docking : Dock the compound into target protein active sites (e.g., kinase domains) using AutoDock Vina to assess binding poses. For instance, highlights chromenone-thiazole hybrids targeting enzymatic pockets.

- QSAR Studies : Develop 2D/3D-QSAR models using descriptors like Hammett constants for substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity. demonstrates this approach for thiazolidinone derivatives .

Q. What experimental approaches are recommended for analyzing the electronic and steric effects of substituents on the thiazole and acrylonitrile moieties?

- Methodological Answer :

- Hammett Analysis : Quantify electronic effects by synthesizing analogs with varying substituents (e.g., -OCH, -NO) on the phenyl rings. Measure reaction rates or pKa values to derive σ constants.

- Steric Maps : Use molecular mechanics (e.g., MMFF94 in MOE) to calculate steric occupancy volumes. For example, bulky 2,3-dimethylphenyl groups may hinder rotation around the acrylonitrile bond, stabilizing the Z-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.